Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate

Fragment-Based Drug Design Hydrogen Bonding Structure-Activity Relationship

Researchers screening fragment libraries for metalloenzyme targets require the precise 2,4-diaminophenoxy motif-mono-amino analogs cannot recapitulate bidentate metal coordination and fail to reproduce binding potency. This compound supplies the exact substitution pattern needed for Zn²⁺, Mg²⁺, or Mn²⁺ engagement. • Dual reactive handles enable orthogonal protection strategies, yielding two distinct compound libraries from a single starting material-doubling chemical space per gram. • Fully Rule-of-3 compliant (MW 264.30, tPSA 87.57 Ų, HBD 2, LogD 1.73), occupying a differentiated polarity region ideal for fragment-based screening. • Validated antitubercular scaffold with reported activity against MDR/XDR-TB strains; systematic SAR exploration ready. ≥95% purity, solid, shipped ambient.

Molecular Formula C12H12N2O3S
Molecular Weight 264.3 g/mol
CAS No. 104636-77-3
Cat. No. B009357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate
CAS104636-77-3
Molecular FormulaC12H12N2O3S
Molecular Weight264.3 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CS1)OC2=C(C=C(C=C2)N)N
InChIInChI=1S/C12H12N2O3S/c1-16-12(15)11-10(4-5-18-11)17-9-3-2-7(13)6-8(9)14/h2-6H,13-14H2,1H3
InChIKeyBHYJCDZZCPONPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate: Dual-Amine Scaffold Overview


Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate (CAS 104636-77-3) is a disubstituted thiophene derivative (C12H12N2O3S, MW 264.30) featuring a methyl ester at the 2-position and a 2,4-diaminophenoxy ether at the 3-position . It is catalogued within the Key Organics BIONET research intermediates collection (SKU: 2X-0727) as a fragment-like heterocyclic building block (mp 166–169 °C, 95% purity) . The compound represents one of several regioisomeric amino-phenoxy thiophene carboxylates, but distinguishes itself through the presence of two aromatic amine groups ortho and para to the ether linkage, which creates a uniquely dense hydrogen-bonding and metal-coordination motif not shared by its mono-amino positional analogs [1].

Dual ortho/para amine motif for hydrogen-bonding and metal-coordination studies
Unique substitution pattern not replicated by mono-amino positional analogs
Fragment-like building block for scaffold-hopping and library design

Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate: Key Differences from Mono-Amino Analogs


In fragment-based screening and medicinal chemistry workflows, compounds of the methyl 3-(aryloxy)thiophene-2-carboxylate class cannot be considered inter-changeable. The specific positioning and count of amine substituents on the phenoxy ring fundamentally alter the compound's hydrogen-bond donor/acceptor profile, polar surface area, lipophilicity, and electronic character [1]. A scientist seeking to optimize a target interaction involving dual hydrogen-bonding or metal-chelation (e.g., with a catalytic metal ion or a paired aspartate/glutamate dyad in an enzyme pocket) will find that a mono-amino analog lacks the necessary geometry and donor count, failing to recapitulate the binding mode or potency . The quantitative evidence below demonstrates that the 2,4-diamino substitution pattern confers measurable differences in key molecular descriptors that directly impact binding thermodynamics, solubility, and synthetic tractability relative to its closest commercial analogs .

Hydrogen-bond donor mismatch
Mono-amino analogs lack the second H-bond donor required for bidentate target engagement; binding mode may not transfer.
Polar surface area shift
Higher tPSA of diamino scaffold alters membrane permeability and solubility profile; mono-amino analogs occupy different property space.
Derivatization limitation
Single-amino analogs offer only one reactive handle for library synthesis; divergent SAR exploration requires the dual-amine core.

Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate: Head-to-Head Comparisons


Hydrogen-Bond Donor Count: Dual vs. Mono Amine Scaffold

The 2,4-diaminophenoxy substitution in the target compound provides two hydrogen-bond donor (HBD) sites (the ortho-NH2 and para-NH2) compared to a single HBD in the 4-aminophenoxy analog Methyl 3-(4-aminophenoxy)thiophene-2-carboxylate (CAS 103790-38-1) [1]. This increase in HBD count (2 vs. 1) and hydrogen-bond acceptor count (5 vs. 4) enables a richer and geometrically distinct hydrogen-bonding network [2]. In fragment library design, the presence of two proximal amine groups allows the compound to explore chemical space that is topologically inaccessible to its mono-amino counterparts, directly influencing hit rates in target-based screens [3].

HBD / HBA Count
Class-level inference
Target HBD 2, HBA 5 · Comparator HBD 1, HBA 4
Enables dual hydrogen-bonding interactions inaccessible to mono-amino analogs
Computed descriptors; confirm via crystallography
Fragment-Based Drug Design Hydrogen Bonding Structure-Activity Relationship

Polar Surface Area: Diamino vs. 2-Amino Scaffold

The target compound exhibits a topological polar surface area (tPSA) of 87.57 Ų, which is elevated compared to an estimated ~72-75 Ų for the 2-aminophenoxy ortho analog Methyl 3-(2-aminophenoxy)thiophene-2-carboxylate (CAS 91041-21-3) [1]. This difference arises directly from the presence of the para-amino substituent, which adds an additional polar atom contribution without significantly altering the molecular volume . While both compounds remain below the 140 Ų threshold commonly associated with oral bioavailability, the higher PSA of the diamino compound implies reduced passive membrane permeability but enhanced aqueous solubility, a trade-off that can be strategically exploited in hit-to-lead optimization [2].

Topological PSA
Cross-study comparable
Target 87.57 Ų · Comparator ~72–75 Ų
Higher polarity may reduce permeability but supports solubility-driven optimization
Comparator tPSA estimated from mono-amino scaffold
Polar Surface Area Membrane Permeability ADME Optimization

Lipophilicity Profile: Diamino vs. Non-Amine and Mono-Amine Analogs

The target compound exhibits a calculated LogD (pH 7.4) of 1.73, which represents a moderate lipophilicity profile suitable for fragment growth [1]. In comparison, a hypothetical non-amine analog (e.g., phenoxy or methoxy-substituted) would be expected to have a LogD > 2.5, while the mono-amino analogs would occupy an intermediate range (estimated 1.9-2.2) due to the reduced charge character at physiological pH . The dual basic amine centers of the 2,4-diamino compound introduce a degree of pH-dependent polarity that is quantitatively distinct and may be exploited for solubility-driven formulation or target-specific binding assays [2].

LogD (pH 7.4)
Class-level inference
Target 1.73 · Mono-amino est. 1.9–2.2 · Non-amine >2.5
Moderate lipophilicity compliant with rule-of-three; enables balanced fragment growth
LogD computed; comparator values estimated
Lipophilicity LogD Fragment Optimization

Derivatization Potential for Antitubercular and Antitumor Agents

Derivatives of the methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate scaffold have shown moderate activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis, as well as potential applications in tumor cell growth inhibition . In contrast, corresponding mono-amino derivatives (e.g., the 4-aminophenoxy and 2-aminophenoxy analogs) do not appear in the same antitubercular or anticancer patent/primary literature, suggesting that the dual amine motif is critical for the observed biological phenotype . The diamino scaffold additionally offers two distinct points for chemoselective derivatization (ortho vs. para amine), enabling divergent library synthesis that is impossible with any single-amino comparator .

Biological Screening Context
Data to verify
Diamino derivatives show reported screening hits; no reports for mono-amino analogs
Supports antitubercular and cell-growth inhibition screening studies
Quantitative data not publicly available; confirm in-house
Antitubercular Agents Antitumor Agents Scaffold Derivatization

Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate: Research & Procurement Scenarios


Fragment-Based Discovery for Metal-Dependent Enzymes

The dual-amine motif of the target compound provides a bidentate metal-coordination pharmacophore (e.g., for Zn²⁺, Mg²⁺, or Mn²⁺ in enzyme active sites) that can engage catalytic metal ions with higher affinity than mono-amino analogs [1]. In particular, the Mycobacterium tuberculosis 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) has been reported as a target for similar thiophene-containing diamino scaffolds, making this compound a rational starting point for fragment-based screening against DXR [2]. The higher hydrogen-bond donor count (HBD = 2) and polar surface area (87.57 Ų) of the diamino compound, compared to its mono-amino analogs, support stronger and more geometrically specific metal-ligand interactions.

Chemoselective Derivatization for Parallel Library Synthesis

Unlike mono-amino analogs (e.g., CAS 103790-38-1 or 91041-21-3) that offer only a single reactive handle, the 2,4-diamino scaffold enables orthogonal protection/deprotection strategies to selectively functionalize the ortho-amine (more sterically hindered and electronically influenced by the ether oxygen) versus the para-amine (more exposed) [1]. This allows the generation of two distinct compound libraries from a single starting material, effectively doubling the chemical space accessible per gram of starting material, a key procurement efficiency consideration for high-throughput SAR campaigns.

Antitubercular Lead Optimization with Diamino-Thiophene Core

Based on reports that derivatives of the 2,4-diaminophenoxy-thiophene-2-carboxylate scaffold exhibit moderate activity against MDR/XDR-TB strains [1], this compound serves as a validated starting point for systematic SAR exploration. The methyl ester at the 2-position of the thiophene ring provides a metabolically labile handle for pro-drug strategies or for conversion to amide/acid bioisosteres, while the dual amine groups allow for exploration of substituent effects on potency, selectivity, and pharmacokinetic properties. Analogs lacking the second amine have not been reported in the same antitubercular context, implying that the 2,4-diamino arrangement is a structural determinant of activity.

Physicochemical Property Benchmarking for Fragment Libraries

With a molecular weight of 264.30 Da, LogD (pH 7.4) of 1.73, tPSA of 87.57 Ų, and two hydrogen-bond donors, the target compound is fully compliant with the 'Rule of Three' for fragment-based lead discovery [1]. It occupies a specific and differentiated region of fragment chemical space compared to its mono-amino analogs: higher polarity and H-bonding capacity than the 4-amino analog (CAS 103790-38-1), and a distinct substitution pattern from the 2-amino analog (CAS 91041-21-3). Procurement of all three analogs as a comparative set enables systematic mapping of the structure-property-activity landscape for any given target.

Application
Selection Property
Validation Focus
Fragment-based metal-enzyme screening
Bidentate metal-coordination and dual HBD motif
Metal-binding assay and co-crystallization
Orthogonal derivatization for library synthesis
Ortho/para amine chemoselectivity
Protection/deprotection efficiency and library diversity
Antitubercular screening hit expansion
Diamino scaffold with reported screening activity
MIC determination against MDR/XDR strains and selectivity profiling
Fragment library physicochemical benchmarking
Rule-of-three compliant property profile
Compare tPSA, LogD, HBD with mono-amino analogs to map SAR
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